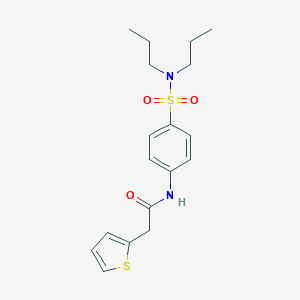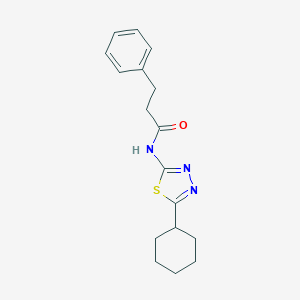![molecular formula C21H15N5OS B216320 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and cancer research. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is a critical pathway involved in the survival of cancer cells. Additionally, it has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation.
Biochemical and physiological effects:
Studies have shown that 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one has minimal toxicity on normal cells and tissues. It has been found to induce apoptosis in cancer cells without affecting normal cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. It has been found to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its complex synthesis process, which requires the use of various reagents and solvents.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves a multi-step process that requires the use of various reagents and solvents. The synthesis starts with the reaction of 2-aminobenzonitrile with 2-chloro-5-methylthieno[2,3-d]pyrimidine, which results in the formation of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)benzonitrile. This intermediate is then reacted with 2-chloro-4,6-dimethoxyquinazoline in the presence of a base to yield the final product, 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one has been extensively studied for its potential applications in cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the elimination of cancer cells.
Eigenschaften
Produktname |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one |
|---|---|
Molekularformel |
C21H15N5OS |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H15N5OS/c1-11-15-17(22)24-18(12-7-3-2-4-8-12)26-21(15)28-16(11)19-23-14-10-6-5-9-13(14)20(27)25-19/h2-10H,1H3,(H2,22,24,26)(H,23,25,27) |
InChI-Schlüssel |
LGCTWFMYYOJLGE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
Kanonische SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)


![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)